molecular formula C10H15BrN2O2S B2984036 7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide CAS No. 139313-13-6

7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide

Cat. No.: B2984036
CAS No.: 139313-13-6
M. Wt: 307.21
InChI Key: OULNCFLUAYFLDH-UHFFFAOYSA-M
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Description

7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide is a bicyclic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 2-ethoxy-2-oxoethyl group at position 7 and a methyl group at position 2. The molecule exists as a quaternary ammonium salt stabilized by a bromide counterion, which enhances its solubility in polar solvents. This compound belongs to a class of imidazothiazoles known for their diverse biological activities, including antimicrobial, analgesic, and anticancer properties .

Properties

IUPAC Name

ethyl 2-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)acetate;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O2S.BrH/c1-3-14-9(13)6-11-4-5-12-8(2)7-15-10(11)12;/h7H,3-6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULNCFLUAYFLDH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC[N+]2=C1SC=C2C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex heterocyclic structure that contributes to its biological activity. The molecular formula is C9H14BrNO2SC_9H_{14}BrNO_2S with a CAS number of 17433-39-5.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that imidazole and thiazole derivatives often possess antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by disrupting cellular functions or inhibiting enzyme activity.
  • Anti-inflammatory Effects : Similar derivatives have been reported to exhibit anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Anticancer Potential : Preliminary studies suggest that derivatives of imidazo[2,1-b][1,3]thiazole may exhibit cytotoxic effects against various cancer cell lines. This could be attributed to their ability to induce apoptosis or inhibit cell proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 7-(2-Ethoxy-2-oxoethyl)-3-methyl exhibited significant antibacterial activity .
  • Anti-inflammatory Research : In a study focused on thiazole derivatives, researchers found that certain modifications enhanced anti-inflammatory activity in animal models. The compounds were effective in reducing edema and inflammatory markers .
  • Cytotoxicity Assays : In vitro assays demonstrated that imidazo[2,1-b][1,3]thiazole derivatives could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of substituents on the thiazole ring in modulating potency .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly against kinases and phosphatases involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors) influencing neurotransmitter release and contributing to its analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The imidazo[2,1-b][1,3]thiazole scaffold is highly versatile, allowing for modifications at positions 3, 5, 6, and 5. Below is a comparative analysis of key derivatives:

Compound Substituents Biological Activity Key Differences
Target: 7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide - 7: 2-ethoxy-2-oxoethyl
- 3: methyl
Limited direct data; inferred antimicrobial potential based on structural analogs Bromide counterion enhances solubility; ethoxy-oxoethyl group may influence lipophilicity.
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrochloride () - 2: ethyl carboxylate
- 3: methyl
Not explicitly reported; carboxylate esters often improve bioavailability Hydrochloride salt vs. bromide; carboxylate group increases polarity.
5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide () - 5: hydroxy, phenyl
- 7: o-tolyl
Supplier-listed; potential antineoplastic activity Bulky aryl substituents may enhance DNA intercalation but reduce solubility.
3-Aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles () - 3: aryl groups (e.g., phenyl, substituted phenyl) Strong antimicrobial activity against S. aureus and E. coli Aryl groups improve π-π stacking with microbial targets; higher logP values.
(2E)-Substituted-2-ethylidene-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ones () - 2: ethylidene
- 5,6: diphenyl
Antibacterial activity against B. subtilis and P. aeruginosa Ethylidene and diphenyl groups enhance rigidity and membrane penetration.

Physicochemical Properties

  • Molecular Weight : The bromide salt (target) has a higher molecular weight (~315 g/mol) compared to the hydrochloride analog (248.725 g/mol) due to bromide’s larger atomic mass .
  • Solubility : The ethoxy-oxoethyl group in the target compound improves water solubility relative to aryl-substituted derivatives, which exhibit higher lipophilicity .
  • Stability : Quaternary ammonium salts like the target compound are generally stable in acidic conditions but may hydrolyze under strong basic conditions .

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